N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
Description
N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides
Properties
IUPAC Name |
N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-26(25)16-8-7-12(11-13(16)19)20-17(23)14-5-4-6-15(21-14)18(24)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNRPFYSRYKGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the carboxamide group: This step involves the reaction of the pyridine derivative with a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a coupling agent like EDCI or DCC.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.
Incorporation of the fluorine and methylsulfinyl groups: These groups can be introduced through selective halogenation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfinyl group.
Reduction: LiAlH4 or borane (BH3) for reduction of the carboxamide group.
Substitution: Nucleophiles such as amines or thiols for substitution reactions involving the fluorine atom.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide: Lacks the sulfinyl group.
N-(3-chloro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide: Contains a chlorine atom instead of fluorine.
N-(3-fluoro-4-methylsulfinylphenyl)-6-(piperidine-1-carbonyl)pyridine-2-carboxamide: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
